![molecular formula C17H18N2O4S B14284589 [1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]- CAS No. 156972-85-9](/img/structure/B14284589.png)
[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2-sulfonamide, 4’-formyl-N-[(propylamino)carbonyl]- is a complex organic compound characterized by its biphenyl core structure with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-sulfonamide, 4’-formyl-N-[(propylamino)carbonyl]- typically involves multiple steps, starting with the formation of the biphenyl core. This can be achieved through Suzuki-Miyaura coupling, a widely-used method for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-2-sulfonamide, 4’-formyl-N-[(propylamino)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can also be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, [1,1’-Biphenyl]-2-sulfonamide, 4’-formyl-N-[(propylamino)carbonyl]- may have potential as a pharmaceutical agent due to its structural features. It could be explored for its activity against various biological targets, including enzymes and receptors .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings .
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2-sulfonamide, 4’-formyl-N-[(propylamino)carbonyl]- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other biphenyl derivatives with different functional groups, such as:
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
What sets [1,1’-Biphenyl]-2-sulfonamide, 4’-formyl-N-[(propylamino)carbonyl]- apart is the combination of its functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, from organic synthesis to potential pharmaceutical development .
Propriétés
Numéro CAS |
156972-85-9 |
|---|---|
Formule moléculaire |
C17H18N2O4S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
1-[2-(4-formylphenyl)phenyl]sulfonyl-3-propylurea |
InChI |
InChI=1S/C17H18N2O4S/c1-2-11-18-17(21)19-24(22,23)16-6-4-3-5-15(16)14-9-7-13(12-20)8-10-14/h3-10,12H,2,11H2,1H3,(H2,18,19,21) |
Clé InChI |
JVLRICGXMFJIRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


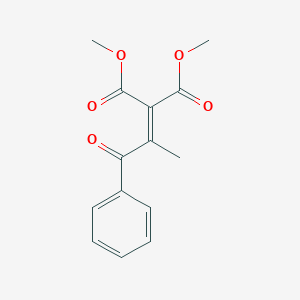
![1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one](/img/structure/B14284517.png)
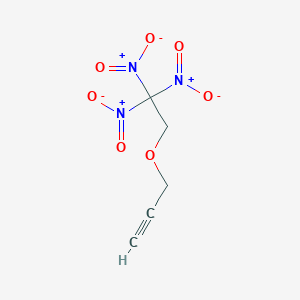

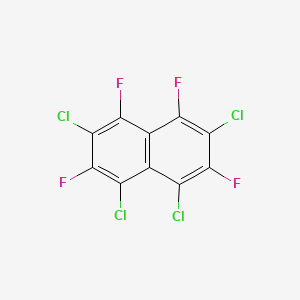
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
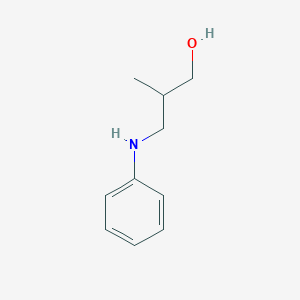
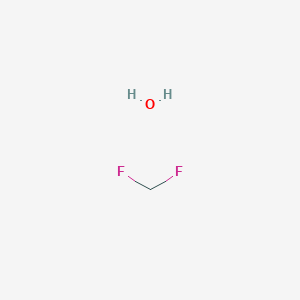
![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
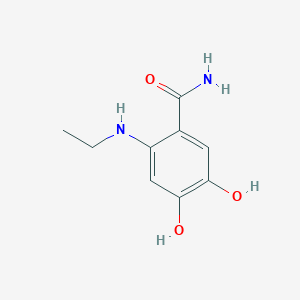
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
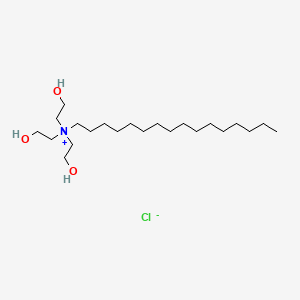
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)
